![molecular formula C18H27N3O4S B3448516 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide](/img/structure/B3448516.png)
1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
Overview
Description
1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide, commonly known as MSMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protease enzyme, which is involved in a wide range of biological processes.
Scientific Research Applications
MSMP has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the protease enzyme, which is involved in a wide range of biological processes. This makes MSMP a valuable tool for studying the role of proteases in various biological systems, such as cancer, inflammation, and infectious diseases. MSMP has also been used in the development of new drugs and therapies, as well as in the study of protein-protein interactions.
Mechanism of Action
MSMP works by binding to the active site of the protease enzyme, preventing it from carrying out its normal biological functions. This inhibition can be reversible or irreversible, depending on the specific compound and the conditions of the experiment. MSMP has been shown to be a highly specific inhibitor of certain protease enzymes, making it a valuable tool for studying their biological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSMP depend on the specific protease enzyme that it inhibits. In general, proteases are involved in a wide range of biological processes, such as protein degradation, blood clotting, and immune response. By inhibiting these enzymes, MSMP can affect these processes in various ways. For example, MSMP has been shown to inhibit the growth and metastasis of certain types of cancer cells by blocking the activity of proteases involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of MSMP is its high specificity for certain protease enzymes. This makes it a valuable tool for studying the biological functions of these enzymes in various systems. Additionally, MSMP is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to using MSMP in lab experiments. For example, its effects can be highly dependent on the specific conditions of the experiment, such as pH and temperature. Additionally, MSMP may not be effective against all protease enzymes, limiting its usefulness in some systems.
Future Directions
There are many potential future directions for research on MSMP. One area of interest is the development of new compounds that are even more specific and potent inhibitors of protease enzymes. Additionally, there is potential for using MSMP in the development of new drugs and therapies for various diseases, such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MSMP and its potential applications in scientific research.
properties
IUPAC Name |
1-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-12-9-13(2)17(14(3)10-12)26(24,25)20(4)11-16(22)21-7-5-15(6-8-21)18(19)23/h9-10,15H,5-8,11H2,1-4H3,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLYTZPOSDWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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